molecular formula C11H17N3O2 B2826729 1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea CAS No. 2034545-97-4

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea

Cat. No.: B2826729
CAS No.: 2034545-97-4
M. Wt: 223.276
InChI Key: KQUCGEUJCOXZNM-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a compound that features a cyclopentyl group, a urea moiety, and a 5-methylisoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .

Preparation Methods

Chemical Reactions Analysis

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea undergoes various chemical reactions:

The major products formed depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine derivatives .

Scientific Research Applications

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-cyclopentyl-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-9(7-13-16-8)6-12-11(15)14-10-4-2-3-5-10/h7,10H,2-6H2,1H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCGEUJCOXZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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